3-Chloro-1,1,2,4,5,6,7-heptafluoro-1H-indene
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Overview
Description
3-Chloro-1,1,2,4,5,6,7-heptafluoro-1H-indene is a fluorinated aromatic compound with a unique structure that combines a chloro substituent and multiple fluorine atoms on an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,2,4,5,6,7-heptafluoro-1H-indene can be achieved through several methods. One common approach involves the fluorination of 3-chloroindene using a fluorinating agent such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,2,4,5,6,7-heptafluoro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield hydrofluorinated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Amino or thio-substituted derivatives.
Oxidation: Fluorinated ketones.
Reduction: Hydrofluorinated indenes.
Scientific Research Applications
3-Chloro-1,1,2,4,5,6,7-heptafluoro-1H-indene has several applications in scientific research:
Materials Science: Used in the development of fluorinated polymers and advanced materials with unique properties such as high thermal stability and chemical resistance.
Pharmaceuticals: Potential intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,2,4,5,6,7-heptafluoro-1H-indene depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine atoms and the chloro substituent, which can activate or deactivate certain positions on the aromatic ring for further reactions. In biological systems, if used as a drug intermediate, its mechanism would depend on the final drug structure and its interaction with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,1,2,4,5,6,7-heptafluoro-1H-indene: can be compared with other fluorinated indenes and chloro-substituted aromatic compounds.
1,1,2,4,5,6,7-Heptafluoro-1H-indene: Lacks the chloro substituent, which may result in different reactivity and applications.
3-Chloro-1,1,2,4,5,6,7-heptafluoro-2H-indene: Isomeric form with different positioning of the double bond, affecting its chemical behavior.
Uniqueness
The combination of both chloro and multiple fluorine substituents in this compound imparts unique electronic and steric properties, making it a valuable compound for specific synthetic and industrial applications.
Properties
CAS No. |
52385-45-2 |
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Molecular Formula |
C9ClF7 |
Molecular Weight |
276.54 g/mol |
IUPAC Name |
3-chloro-1,1,2,4,5,6,7-heptafluoroindene |
InChI |
InChI=1S/C9ClF7/c10-3-1-2(9(16,17)8(3)15)5(12)7(14)6(13)4(1)11 |
InChI Key |
SXCNINDJPBFWPB-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(=C2Cl)F)(F)F |
Origin of Product |
United States |
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